2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and other physiological processes .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular functions . For instance, as CDK inhibitors, they can halt cell cycle progression, thereby inhibiting cell proliferation .
Biochemical Pathways
Related compounds have been shown to impact the pi3k/akt pathway, which regulates various cellular functions including cell proliferation, growth, and differentiation .
Pharmacokinetics
A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Similar compounds have demonstrated cytotoxicity against cancer cell lines such as mcf-7 and hela .
Action Environment
The synthesis of related compounds has been achieved under various conditions, suggesting that the environment can impact the formation and properties of these compounds .
Biological Activity
2,4,6-Trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide, also known as E151-0139, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, physiological effects, and relevant case studies.
- Molecular Formula : C18H21N3O2S
- Molecular Weight : 343.45 g/mol
- LogP : 4.030 (indicating lipophilicity)
- Water Solubility : LogSw -3.82 (poorly soluble in water)
This compound belongs to the class of organic compounds known as imidazopyridines and is characterized by a sulfonamide group which may influence its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Notably, it has been shown to activate phospholipase C (PLC), leading to increased intracellular calcium levels and subsequent cellular responses such as apoptosis in certain cell types.
Key Mechanisms:
- Calcium Influx : E151-0139 enhances calcium influx in vascular smooth muscle cells, which can lead to increased contractility and reactivity of these cells. This mechanism is particularly relevant in models of septic shock where vascular reactivity is compromised .
- Apoptosis Induction : The compound has been observed to induce apoptosis in specific cancer cell lines by elevating cytoplasmic calcium concentrations. This effect has been documented in human gastric cancer cells and hepatoma cells .
Case Study 1: Vascular Smooth Muscle Reactivity
A study involving isolated tail arteries from Wistar rats demonstrated that treatment with E151-0139 significantly increased perfusion pressure compared to controls. The concentration-response curves indicated a leftward shift, suggesting enhanced vascular reactivity due to the compound's action on calcium signaling pathways .
Case Study 2: Cancer Cell Lines
Research on SCM1 human gastric cancer cells revealed that E151-0139 could induce apoptosis through the activation of PLC and subsequent calcium signaling pathways. The study highlighted the potential therapeutic applications of this compound in targeting cancer cells while noting the need for further molecular modifications to mitigate vasoconstriction effects during treatment .
Comparative Biological Activity
To contextualize the biological activity of E151-0139, a comparison with similar compounds can be useful:
Compound Name | Mechanism of Action | Biological Effect |
---|---|---|
E151-0139 | PLC activation; Calcium influx | Increased vascular reactivity; Apoptosis in cancer cells |
m-3M3FBS | PLC activation; Apoptosis induction | Enhanced smooth muscle contraction; Increased calcium influx |
Other Imidazopyridines | Varies by structure | Diverse effects including anti-cancer and anti-inflammatory activities |
Properties
IUPAC Name |
2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15-11-17(3)22(18(4)12-15)29(27,28)25-20-9-5-8-19(13-20)21-14-26-10-6-7-16(2)23(26)24-21/h5-14,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCUHSDARCVHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.